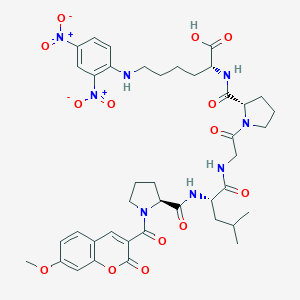

7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl, also known as MDPK, is a synthetic peptide that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Mecanismo De Acción

7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl works by binding to specific target molecules, such as enzymes or receptors, and modulating their activity. The 2,4-dinitrophenyl group in 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl acts as a chromophore, allowing the compound to be easily detected and quantified in assays. The peptide sequence of 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl is designed to mimic the natural substrates of enzymes or ligands of receptors, allowing it to interact with these molecules with high affinity and specificity.

Efectos Bioquímicos Y Fisiológicos

7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl has been found to have various biochemical and physiological effects, depending on the target molecule it interacts with. For example, 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl has been shown to inhibit the activity of proteases, such as thrombin and trypsin, by binding to their active sites. 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl has also been shown to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes, such as neurotransmission, hormone secretion, and immune response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl has several advantages for lab experiments, including its high purity, stability, and specificity. This compound can be easily synthesized and purified using standard techniques, making it readily available for research. However, one limitation of 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl is its relatively large size, which may limit its permeability across cell membranes and affect its bioavailability in vivo.

Direcciones Futuras

There are several future directions for the use of 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl in scientific research. One area of interest is the development of 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl-based drugs and therapeutic agents for various diseases. Another area of interest is the use of 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl as a tool for studying protein-protein interactions and enzyme kinetics in living cells. Additionally, the use of 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl in imaging and diagnostic applications is also an area of active research.

Conclusion

In conclusion, 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl is a synthetic peptide that has been widely used in scientific research for studying various biological processes. This compound has several advantages, including its high purity, stability, and specificity, making it a valuable tool for researchers. The future directions for the use of 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl in scientific research are promising, and this compound is expected to continue to play an important role in advancing our understanding of different biological processes.

Métodos De Síntesis

7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl is synthesized using solid-phase peptide synthesis (SPPS) method. The process involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The amino acids are protected with different chemical groups to prevent unwanted reactions during the synthesis. After the synthesis is complete, the peptide is cleaved from the solid support and purified using various chromatography techniques.

Aplicaciones Científicas De Investigación

7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl has been used in various scientific research applications, including studying protein-protein interactions, enzyme kinetics, and receptor-ligand interactions. This compound has also been used to develop new drugs and therapeutic agents for various diseases, including cancer, Alzheimer's disease, and HIV.

Propiedades

Número CAS |

127376-94-7 |

|---|---|

Nombre del producto |

7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl |

Fórmula molecular |

C41H50N8O14 |

Peso molecular |

878.9 g/mol |

Nombre IUPAC |

(2R)-6-(2,4-dinitroanilino)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-(7-methoxy-2-oxochromene-3-carbonyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C41H50N8O14/c1-23(2)18-30(45-38(53)32-10-7-17-47(32)39(54)27-19-24-11-13-26(62-3)21-34(24)63-41(27)57)36(51)43-22-35(50)46-16-6-9-31(46)37(52)44-29(40(55)56)8-4-5-15-42-28-14-12-25(48(58)59)20-33(28)49(60)61/h11-14,19-21,23,29-32,42H,4-10,15-18,22H2,1-3H3,(H,43,51)(H,44,52)(H,45,53)(H,55,56)/t29-,30+,31+,32+/m1/s1 |

Clave InChI |

ZNACYZUBJVGDPQ-ZLESDFJESA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)C4=CC5=C(C=C(C=C5)OC)OC4=O |

SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3CCCN3C(=O)C4=CC5=C(C=C(C=C5)OC)OC4=O |

SMILES canónico |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3CCCN3C(=O)C4=CC5=C(C=C(C=C5)OC)OC4=O |

Otros números CAS |

127376-94-7 |

Secuencia |

PLGPX |

Sinónimos |

7-methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl Mcc-Pro-Leu-Gly-Pro-Lys-Dnp |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B157353.png)